4-Chlorothiophene-3-carboxylic acid
Description
Structural Context and Significance of Chlorinated Thiophenecarboxylic Acids
The molecular structure of 4-Chlorothiophene-3-carboxylic acid, with the chemical formula C₅H₃ClO₂S, is defined by a thiophene (B33073) ring substituted at the 4-position with a chlorine atom and at the 3-position with a carboxylic acid group. This specific arrangement of functional groups is crucial to its chemical behavior. The electron-withdrawing nature of the chlorine atom influences the electron density of the thiophene ring, affecting its aromaticity and reactivity in substitution reactions.
Chlorinated thiophenecarboxylic acids, as a class, are significant in medicinal chemistry and materials science. The inclusion of chlorine atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Furthermore, the carbon-chlorine bond provides a reactive site for further chemical modifications through nucleophilic substitution, allowing for the synthesis of a diverse array of more complex molecules.
The carboxylic acid group is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. It can participate in hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors. The combination of a chlorinated thiophene scaffold with a carboxylic acid moiety creates a versatile building block for the development of new therapeutic agents and functional materials. For instance, various thiophene derivatives have been investigated for their potential as antibacterial, anti-inflammatory, and anticancer agents.
Historical Perspective on the Research of Thiophene Carboxylic Acids
The study of thiophene and its derivatives dates back to 1882, when Viktor Meyer first discovered thiophene as an impurity in benzene. This discovery opened the door to the exploration of a new class of heterocyclic compounds. Early research focused on understanding the fundamental chemistry of thiophene, including its aromatic character and reactivity in electrophilic substitution reactions, which were found to be more rapid than those of benzene.
The investigation of thiophene carboxylic acids followed, with initial efforts centered on their synthesis and basic chemical properties. For example, thiophene-2-carboxylic acid can be prepared by the oxidation of 2-acetylthiophene (B1664040). wikipedia.org Over the years, the focus of research has expanded significantly. Scientists began to explore the potential applications of thiophene carboxylic acids and their derivatives in various fields.
A notable area of research has been the biological activity of these compounds. The discovery that certain thiophene-containing molecules exhibit therapeutic properties spurred further investigation into the synthesis and evaluation of a wide range of derivatives. The development of new synthetic methodologies, such as the chlorination of thiophenecarboxylic acids, has been instrumental in creating a library of compounds for screening and structure-activity relationship studies. acs.org This historical progression from fundamental discovery to applied research highlights the enduring importance of thiophene carboxylic acids in the advancement of chemical and biomedical sciences.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₅H₃ClO₂S |
| Molecular Weight | 162.59 g/mol |
| Appearance | White solid |
| Melting Point | 186-190 °C |
Table compiled from data in
Structure
3D Structure
Properties
IUPAC Name |
4-chlorothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYFNTQGFUWDDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542003 | |
| Record name | 4-Chlorothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59337-81-4 | |
| Record name | 4-Chlorothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorothiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Chlorothiophene 3 Carboxylic Acid
Direct Synthetic Routes to 4-Chlorothiophene-3-carboxylic Acid
Direct routes offer an efficient pathway to the target compound, often starting from precursors that already contain the thiophene-3-carboxylic acid scaffold.
Synthesis from Related Thiophene (B33073) Precursors
A primary and straightforward method for preparing this compound involves the direct chlorination of thiophene-3-carboxylic acid. This electrophilic substitution reaction typically utilizes standard chlorinating agents. The reaction is generally performed under reflux conditions to drive the substitution, and the final product is often purified by recrystallization to achieve the desired purity.
| Precursor | Reagent | Conditions | Product |
| Thiophene-3-carboxylic acid | Thionyl chloride or Phosphorus pentachloride | Reflux | This compound |
This table illustrates a common direct synthesis route for this compound.
Oxidation-Based Strategies for Carboxylic Acid Formation
While not a direct synthesis of the chloro-substituted target, oxidation strategies are fundamental in forming the carboxylic acid group on a thiophene ring. These methods are often applied to isomers and related derivatives and can be adapted for precursors like 4-chloro-3-acetylthiophene or 4-chloro-3-methylthiophene. For instance, the synthesis of thiophene-2-carboxylic acid can be accomplished through the oxidation of 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.org Analogous oxidation of a suitable 4-chlorothiophene precursor bearing an oxidizable side chain at the 3-position is a viable, though less direct, strategy.
Common oxidizing agents used for converting alkyl or acyl groups on a thiophene ring to a carboxylic acid include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). Furthermore, hydrogen peroxide, when catalyzed by methyltrioxorhenium(VII), has been shown to effectively oxidize various thiophene derivatives. acs.org
Functional Group Interconversion Strategies for the Thiophene Ring
These strategies involve modifying a pre-existing thiophene ring through sequential reactions, such as halogenation followed by carboxylation, or vice-versa.
Halogenation Approaches
Selective halogenation is a critical step in synthesizing substituted thiophenes. In the context of this compound, this involves the precise introduction of a chlorine atom at the C4 position of a thiophene-3-carboxylate derivative.
A notable method for achieving such selectivity is the use of sulfuryl chloride (SO₂Cl₂), often in a halogenated solvent like chloroform. To ensure high regioselectivity, the reaction is typically conducted at very low temperatures (e.g., below -35 °C). This control over temperature is crucial for preventing the formation of undesired isomers. Another approach involves the use of chlorine gas in the presence of activated iron as a catalyst. google.com
| Substrate Example | Reagent | Conditions | Key Feature |
| Thiophene-2-carboxylic acid methyl ester | Sulfuryl chloride (SO₂Cl₂) / Chloroform | Below -35 °C | High regioselectivity for the 4-position |
| 3-chlorosulfonyl-2-Thiophene Carboxylic Acid methyl ester | Chlorine (Cl₂) / Activated Iron | 30-32 °C | Catalytic chlorination |
This table showcases examples of selective halogenation methods applicable to thiophene derivatives.
Carboxylation via Organometallic Intermediates
Carboxylation of an organometallic intermediate is a powerful C-C bond-forming reaction used to introduce a carboxylic acid group. This process typically starts with a halogenated thiophene, which is converted into an organometallic reagent that subsequently reacts with carbon dioxide.
Grignard Reactions: A classic approach involves the formation of a Grignard reagent from a chlorothiophene. leah4sci.com The process begins with the reaction of an organohalide with magnesium metal in an ether solvent to form an organomagnesium halide (Grignard reagent). leah4sci.comyoutube.com This highly nucleophilic species then readily attacks the electrophilic carbon of carbon dioxide (often used in its solid form, "dry ice"). masterorganicchemistry.com A final acidic workup step protonates the resulting carboxylate salt to yield the carboxylic acid. masterorganicchemistry.com This method allows for the conversion of an aryl halide into a carboxylic acid with an additional carbon atom.
Metal-Halogen Exchange: An alternative to Grignard reagent formation is the metal-halogen exchange, frequently employing organolithium reagents like n-butyllithium (n-BuLi). wikipedia.org This reaction is particularly efficient and often proceeds faster than Grignard formation, especially for aryl bromides and iodides. wikipedia.orgprinceton.edu The exchange converts the organic halide into a highly reactive organolithium species, which can then be quenched with CO₂ to form the desired carboxylic acid. princeton.edu The reactivity order for this exchange is typically I > Br > Cl, making it more challenging for chloro-substituted aromatics. wikipedia.org
Palladium-Catalyzed Carbonylation: Palladium-catalyzed reactions represent a more modern and versatile method for carboxylation. In these processes, a palladium catalyst facilitates the insertion of carbon monoxide (CO) into a carbon-halogen bond, followed by reaction with a nucleophile to generate the carboxylic acid derivative. While highly effective, these methods often require specialized ligands and conditions, such as controlled pressure and temperature, to achieve high yields and selectivity. youtube.com
Evaluation of Synthetic Efficiency and Selectivity for this compound Production
The choice of synthetic route for this compound depends on factors such as precursor availability, desired scale, and required purity.
Direct Chlorination: The direct chlorination of thiophene-3-carboxylic acid is often the most atom-economical route. Optimization of reaction conditions, such as temperature control and the choice of chlorinating agent, can lead to yields in the range of 60–75%. The primary challenge lies in controlling regioselectivity to minimize the formation of other chlorinated isomers, which can complicate purification. Recrystallization is a common method for isolating the pure product.
Selectivity in Halogenation: When the strategy involves introducing the chlorine atom onto a pre-existing thiophene-3-carboxylate, achieving high regioselectivity is paramount. As noted, methods using sulfuryl chloride at low temperatures demonstrate that precise control over reaction parameters can effectively direct the substitution to the desired C4 position, preventing dichlorination or substitution at other sites.
Ultimately, the optimal synthetic strategy balances efficiency, selectivity, and operational simplicity. For laboratory-scale synthesis, organometallic routes provide excellent control, while for larger-scale industrial production, direct chlorination, despite potential selectivity challenges, may be more economically viable.
Mechanistic Studies and Reactivity Profiles of 4 Chlorothiophene 3 Carboxylic Acid
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group is a versatile functional group that undergoes a variety of transformations. In the context of 4-chlorothiophene-3-carboxylic acid, this reactivity is central to its utility as a building block in organic synthesis.
Acyl Halide Formation from this compound
The conversion of carboxylic acids to acyl halides, particularly acyl chlorides, is a fundamental transformation that activates the carboxyl group for subsequent reactions. Acyl halides are significantly more reactive than their parent carboxylic acids. pressbooks.pub This increased reactivity makes them valuable intermediates for the synthesis of esters, amides, and anhydrides. pressbooks.pub
Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). pressbooks.pub The reaction of a carboxylic acid with thionyl chloride, for instance, proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is converted into an acyl chlorosulfite, which is a superior leaving group. A subsequent attack by a chloride ion yields the acyl chloride. libretexts.orgkhanacademy.org
For this compound, conversion to the corresponding acyl chloride, 4-chlorothiophene-3-carbonyl chloride, is a crucial step in many synthetic pathways. This transformation is typically achieved by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate, primed for reactions with various nucleophiles.
Table 1: Reagents for Acyl Halide Formation
| Reagent | Formula | Typical Conditions |
| Thionyl Chloride | SOCl₂ | Often used with gentle heating or at room temperature. pressbooks.publibretexts.org |
| Oxalyl Chloride | (COCl)₂ | Typically used in aprotic solvents. |
| Phosphorus Pentachloride | PCl₅ | A strong chlorinating agent, often used under reflux conditions. |
| Phosphorus Trichloride | PCl₃ | Another common reagent for this transformation. pressbooks.pub |
Esterification Pathways of this compound
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a widely employed reaction in organic synthesis. One of the most common methods is the Fischer esterification, which involves reacting a carboxylic acid with an excess of alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is an equilibrium process, and all steps are reversible. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.
This compound can be readily esterified to produce compounds like methyl 4-chlorothiophene-3-carboxylate. This can be achieved through Fischer esterification or by first converting the carboxylic acid to its more reactive acyl chloride and then treating it with an alcohol. pressbooks.pub The latter method is often preferred for less reactive alcohols or when milder conditions are required.
Another approach involves the reaction of a carboxylate salt with an alkyl halide, an SN2 reaction that is particularly effective for primary alkyl halides.
Table 2: Common Esterification Methods
| Method | Reagents | Key Features |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium-controlled, often requires excess alcohol. masterorganicchemistry.com |
| Acyl Chloride Route | Acyl Chloride, Alcohol, Base (e.g., Pyridine) | High reactivity, suitable for a wide range of alcohols. pressbooks.pub |
| SN2 Reaction | Carboxylate Salt, Alkyl Halide | Best for primary and some secondary alkyl halides. |
Amidation Reactions Involving this compound (referencing methods for related isomers)
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally difficult due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.
A common strategy is the conversion of the carboxylic acid to its acyl chloride, which then readily reacts with a primary or secondary amine to form the amide. This is often referred to as the Schotten-Baumann reaction. Another widely used method involves the use of coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and various phosphonium (B103445) salts are employed to activate the carboxylic acid, facilitating the attack by the amine. For example, EDC, often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), is a popular choice for forming amide bonds under mild conditions.
The synthesis of 4-chlorothiophene-3-carboxamide (B11716751) and its derivatives follows these general principles. For instance, the coupling of 5-(4-fluorophenyl)thiophene-2-carboxylic acid with various anilines has been achieved using EDC and 4-(dimethylamino)pyridine (DMAP). Similar methods can be applied to this compound to synthesize a range of amides.
Table 3: Selected Amide Coupling Reagents
| Reagent/System | Abbreviation | Mechanism of Action |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | EDC/HOBt | Forms a highly reactive O-acylisourea intermediate. |
| Dicyclohexylcarbodiimide | DCC | Similar to EDC, forms an O-acylisourea intermediate. |
| Thionyl Chloride followed by Amine | SOCl₂ / R₂NH | Proceeds via the formation of a highly reactive acyl chloride. |
| N-chlorophthalimide / Triphenylphosphine | In situ generation of reactive phosphonium species that activate the carboxylic acid. |
Decarboxylative and Decarbonylative Transformations of Thiophenecarboxylic Acids
Decarboxylation, the removal of a carboxyl group with the loss of carbon dioxide, and decarbonylation, the removal of a carbonyl group, are important transformations that can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions, particularly when coupled with cross-coupling methodologies, have expanded the synthetic utility of carboxylic acids beyond their traditional roles.
Decarboxylative cross-coupling reactions often employ metal catalysts, such as palladium or copper, to facilitate the reaction between a carboxylic acid and an organic halide. An advantage of this approach is the use of relatively inexpensive and stable carboxylic acids as starting materials. These reactions can be used to form biaryls, aryl alkynes, and other valuable structures. For instance, a dual copper and photoredox catalysis system has been developed for the decarboxylative C(sp³)–N coupling of alkyl carboxylic acids with nitrogen nucleophiles. princeton.edu Similarly, a tandem photoredox and copper catalysis approach has been reported for the decarboxylative C(sp³)–O coupling of alkyl N-hydroxyphthalimide esters with phenols. nih.gov
While specific examples for the decarboxylation of this compound are not prevalent in the provided search results, the general principles of decarboxylative coupling of heteroaromatic carboxylic acids are applicable. The presence of an ortho substituent can influence the ease of decarboxylation.
Electrophilic and Nucleophilic Substitutions on the Thiophene (B33073) Nucleus of this compound
The thiophene ring, while aromatic, exhibits different reactivity compared to benzene. The presence of substituents further modifies this reactivity and directs the position of incoming electrophiles or nucleophiles.
Regioselectivity and Electronic Effects of the Chlorine and Carboxyl Substituents
The regioselectivity of substitution reactions on the this compound ring is governed by the electronic properties of the two substituents: the chlorine atom and the carboxylic acid group.
The carboxylic acid group (-COOH) is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and the resonance delocalization of the pi electrons in the carbonyl group. EWGs deactivate the aromatic ring towards electrophilic aromatic substitution by decreasing the electron density of the ring. They typically direct incoming electrophiles to the meta position.
The chlorine atom is also an electron-withdrawing group due to its high electronegativity, which deactivates the ring towards electrophilic attack through an inductive effect. However, halogens are an exception to the general rule for directing effects. They possess lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the intermediate carbocation when attack occurs at the ortho or para positions. Thus, halogens are considered ortho, para-directors, despite being deactivating.
In this compound, the C5 position is ortho to the chlorine and meta to the carboxylic acid. The C2 position is meta to the chlorine and ortho to the carboxylic acid. The directing effects of the two groups are therefore in opposition. The outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.
Conversely, for nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups is crucial as they stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.org Aromatic rings that are electron-poor are more susceptible to nucleophilic attack. In this compound, both the chlorine and the carboxylic acid group are electron-withdrawing, making the ring more susceptible to nucleophilic attack than thiophene itself. The chlorine atom can act as a leaving group in SNAr reactions. The presence of the electron-withdrawing carboxyl group, particularly at the ortho or para position to the leaving group, would further activate the ring for this type of substitution. wikipedia.org
Table 4: Electronic Effects of Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Directing Influence |
| -COOH | Electron-withdrawing | Electron-withdrawing | Deactivating | meta |
| -Cl | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |
Advanced Applications of 4 Chlorothiophene 3 Carboxylic Acid in Organic Synthesis
Role as a Key Heterocyclic Building Block
4-Chlorothiophene-3-carboxylic acid serves as a fundamental heterocyclic building block, acting as a versatile intermediate for the creation of more elaborate molecular architectures. The strategic placement of the chloro and carboxyl groups on the thiophene (B33073) core provides two distinct points for chemical modification. This allows for sequential or orthogonal functionalization, enabling chemists to construct complex target molecules in a controlled manner.
The compound is primarily utilized as a synthetic intermediate in the development of pharmaceuticals and agrochemicals. Its thiophene core is a common scaffold in many biologically active compounds, and the ability to introduce various substituents via the chlorine atom and carboxylic acid group is crucial for tuning the pharmacological properties of the final products. For instance, it is a precursor in the synthesis of molecules investigated as anion channel inhibitors.
Table 1: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₅H₃ClO₂S | uni.lu |
| Molecular Weight | 162.59 g/mol | |
| CAS Number | 59337-81-4 | |
| InChI Key | QPYFNTQGFUWDDP-UHFFFAOYSA-N | uni.lu |
Synthesis of Complex Polycyclic and Macrocyclic Systems
The bifunctional nature of this compound makes it a suitable starting material for the assembly of complex ring systems, including fused polycycles and large macrocycles.
Polycyclic Systems: The compound is a valuable precursor for creating fused heterocyclic systems, such as thienopyrimidines, which are scaffolds known for their diverse pharmacological activities. A common synthetic strategy involves the initial conversion of the carboxylic acid to an ester or amide, followed by the introduction of an amino group at the 4-position (replacing the chlorine). The resulting intermediate, an aminothiophene derivative, can then undergo cyclization with a suitable one-carbon synthon to form the fused pyrimidine (B1678525) ring, yielding a thieno[3,4-d]pyrimidine (B1628787) core. This approach demonstrates how the two functional groups can be sequentially manipulated to build up molecular complexity.
Macrocyclic Systems: While specific, documented examples of this compound in macrocyclization are not abundant, its structure is inherently suited for such applications. General strategies for macrocycle synthesis often involve the intramolecular cyclization of a linear precursor containing two reactive ends. this compound can be elaborated into such a precursor. For example, the carboxylic acid can be coupled with a long-chain amino alcohol to form an ester, and the chlorine atom can be substituted with a terminal alkyne via Sonogashira coupling. The resulting linear molecule, now containing two new reactive handles, can undergo macrocyclization through various methods, such as ring-closing metathesis or click chemistry, to forge a large ring incorporating the thiophene unit.
Utility in the Construction of Functionalized Thiophene Derivatives
One of the most powerful applications of this compound is in the synthesis of a wide array of substituted thiophene derivatives. The reactivity of both the chlorine atom and the carboxylic acid can be harnessed to introduce diverse functional groups.
Reactions at the C4-Position (C-Cl Bond):
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the electron-deficient thiophene ring is susceptible to substitution by various nucleophiles. This reaction provides a direct route to introduce nitrogen, oxygen, or sulfur-based functional groups. For example, reaction with amines or ammonia (B1221849) can yield 4-aminothiophene-3-carboxylic acid derivatives.
Palladium-Catalyzed Cross-Coupling: The C-Cl bond can be activated by a palladium catalyst to participate in cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the chlorothiophene with an aryl boronic acid, is particularly effective due to the electron-withdrawing nature of the chloro-substituent, facilitating the formation of a C-C bond and leading to 4-arylthiophene-3-carboxylic acids.
Reactions at the C3-Position (Carboxylic Acid):
Amide and Ester Formation: The carboxylic acid group readily undergoes standard transformations. It can be converted to an acid chloride and subsequently reacted with amines or alcohols to form a diverse library of amides and esters, respectively. The formation of a carbamoyl (B1232498) group (-CONH₂) is one such modification that can enhance hydrogen-bonding capabilities in drug design.
Decarboxylative Cross-Coupling: Advanced metallaphotoredox catalysis offers a modern method to functionalize this position. In this process, the carboxylic acid is converted into a radical species via single-electron transfer, which then couples with an alkyl halide. This allows for the formation of a new sp³-sp³ carbon-carbon bond at the 3-position of the thiophene ring, replacing the carboxylic acid group entirely.
Table 2: Examples of Functionalized Derivatives from this compound
| Starting Material | Reaction Type | Reagents/Catalysts (Examples) | Product Class | Source |
| This compound | Nucleophilic Substitution | Ammonia, Amines | 4-Aminothiophene-3-carboxylic acids | |
| This compound | Suzuki Coupling | Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃ | 4-Arylthiophene-3-carboxylic acids | |
| This compound | Amidation | SOCl₂, then R₂NH | 4-Chlorothiophene-3-carboxamides | |
| This compound | Decarboxylative Coupling | Alkyl Halides, Ni/Photoredox Catalyst | 3-Alkyl-4-chlorothiophenes |
Theoretical and Computational Investigations of 4 Chlorothiophene 3 Carboxylic Acid and Its Derivatives
Quantum Chemical Characterization of Electronic Structure
The electronic structure of 4-chlorothiophene-3-carboxylic acid and its isomers is a subject of interest in computational chemistry. While specific quantum chemical studies exclusively on the 4-chloro isomer are not extensively detailed in the provided results, general principles from related thiophene (B33073) derivatives can be applied. The presence of a sulfur atom with lone pairs and the aromatic nature of the thiophene ring are central to its electronic properties. The substitution with an electron-withdrawing chlorine atom and a carboxylic acid group significantly modifies the electron distribution within the ring.
In related thiophene derivatives, the sulfur atom's lone pairs participate in the aromatic sextet, contributing to the ring's aromaticity. The electronegativity difference between sulfur and carbon, along with the presence of substituents, influences the molecule's physicochemical properties and its interactions with other molecules.
Studies on isomers like 2-thiophene carboxylic acid thiourea (B124793) derivatives using Density Functional Theory (DFT) have provided insights into their electronic properties, including ionization potential, electron affinity, and electronic excitation energies. These calculations, often employing basis sets like 6-311G(d,p), help in understanding the molecular orbital energies and predicting the reactivity of such compounds. For instance, Fukui function calculations on other thiophene derivatives have been used to identify the most reactive sites for nucleophilic and electrophilic attacks.
The electronic properties of substituted thiophenes are crucial for their application in materials science, particularly in organic electronics. The ability to tune these properties through substitution makes them valuable components in the design of organic semiconductors. acs.org
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Pathways
Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms involving thiophene and its derivatives. rsc.org While specific DFT studies on the reaction mechanisms of this compound are not detailed in the provided search results, extensive research on related thiophene systems offers valuable insights.
DFT calculations have been instrumental in elucidating the hydrodesulfurization (HDS) mechanism of thiophene on various catalytic surfaces. rsc.org These studies typically explore two main pathways: direct desulfurization (DDS), where the sulfur atom is removed without prior hydrogenation, and a hydrogenation (HYD) pathway, where hydrogenation steps precede sulfur removal. For example, DFT calculations on the HDS of thiophene over a ReS2 (001) surface indicated that the HYD mechanism is kinetically more favorable than the DDS mechanism. Similarly, DFT investigations of thiophene HDS on a Pd(111) surface also analyzed different reaction pathways, calculating activation energies and reaction energies for each step. rsc.org
The synthesis of thiophene derivatives has also been studied using computational methods. For instance, the chemoselective synthesis of certain thiophene derivatives was rationalized by considering steric hindrance, which favored the formation of a specific isomer that subsequently underwent intramolecular cyclization. DFT has been employed to optimize the molecular structures of newly synthesized thiophene derivatives and to perform analyses like Natural Bond Orbital (NBO) analysis to understand their electronic structure and reactivity.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of intermolecular interactions. For thiophene derivatives, these interactions play a crucial role in determining their physical and chemical properties.
X-ray crystallography is a primary experimental technique for determining the three-dimensional structure of crystalline solids. Studies on various thiophene derivatives have revealed common packing motifs, such as the herringbone structure observed in the crystals of some thiophene-phenylene co-oligomers. acs.org The nature and position of functional groups on the thiophene ring significantly influence the crystal packing through various intermolecular forces.
Intermolecular interactions commonly observed in the crystals of thiophene derivatives include:
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors, such as in carboxylic acid or amide groups, leads to the formation of hydrogen bonds, which are highly directional and contribute significantly to the stability of the crystal lattice. cardiff.ac.uk For example, in some thiophene derivatives, molecules are linked by N-H···O hydrogen bonds.
π-π Interactions: The aromatic nature of the thiophene ring allows for π-π stacking interactions between adjacent molecules. These interactions are important in the crystal packing of many aromatic compounds.
Halogen Bonding: In halogen-substituted thiophenes, halogen bonds (e.g., C-Cl···O) can be formed, influencing the crystal architecture.
The study of crystal packing is essential for understanding polymorphism, where a compound can exist in multiple crystalline forms with different properties. The interplay of various intermolecular forces can lead to the formation of different polymorphs. mdpi.com
Q & A
Q. What are the standard synthetic routes for 4-chlorothiophene-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via condensation of 4-chlorobenzaldehyde with aminothiophene derivatives, followed by cyclization. Key steps include:
- Catalysts : Palladium or copper catalysts (e.g., Pd/C) in solvents like DMF or toluene under reflux .
- Functionalization : Carboxylic acid groups are introduced via oxidation using KMnO₄ or CrO₃ .
- Yield Optimization : Temperature control (80–120°C) and inert atmospheres (N₂/Ar) minimize side reactions. Typical yields range from 60–75% .
Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (UV detection at 254 nm) assess purity (>98% required for biological studies) .
- NMR : Deuterated solvents (DMSO-d₆ or CDCl₃) resolve aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid protons (δ 12–13 ppm) .
- Mass Spectrometry : ESI-MS in negative ion mode confirms molecular ion peaks (e.g., [M-H]⁻ at m/z 190.5) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight, amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group .
Q. How can researchers assess the biological activity of this compound in antimicrobial assays?
- Methodological Answer :
- MIC Testing : Broth microdilution assays (e.g., against E. coli or S. aureus) with concentrations ranging from 1–256 µg/mL .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values .
Advanced Research Questions
Q. How can reaction by-products during synthesis be identified and minimized?
- Methodological Answer :
- By-Product Analysis : Use LC-MS to detect chlorinated intermediates (e.g., dichlorothiophene derivatives) formed via over-halogenation .
- Mitigation : Adjust stoichiometry of chlorinating agents (e.g., SOCl₂) and monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) .
Q. What strategies resolve contradictions in NMR spectral data for this compound?
- Methodological Answer :
- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to distinguish tautomeric forms or hydrogen bonding .
- Variable Temperature (VT-NMR) : Resolve overlapping peaks at elevated temperatures (e.g., 50°C) .
Q. How do substituents on the thiophene ring influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) enhance Suzuki-Miyaura coupling yields with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME) .
- Steric Effects : Bulky substituents at the 3-position reduce reactivity; optimize using DFT calculations (e.g., Gaussian09) .
Q. What are the degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- Hydrolysis Studies : Incubate in PBS (pH 7.4, 37°C) and monitor via LC-MS. Major products include thiophene-3-carboxylic acid (dechlorination) and hydroxylated derivatives .
- Oxidative Stability : Exposure to H₂O₂ generates sulfoxide by-products; quantify using HPLC-DAD .
Q. How can X-ray crystallography elucidate the solid-state structure and intermolecular interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
